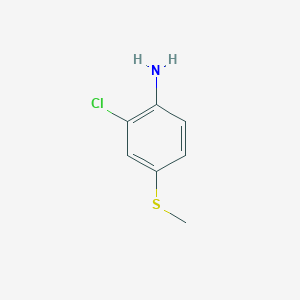![molecular formula C8H6BrNOS B13899913 7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
7-Bromo-5-methoxybenzo[D]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-methoxybenzo[D]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 7-Bromo-5-methoxybenzo[D]thiazole can be achieved through several methods. One common approach involves the bromination of 5-methoxybenzo[D]thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . Another method includes the reaction of 2-aminothiophenol with 2-bromo-4-methoxybenzaldehyde under acidic conditions to form the desired product . Industrial production methods often utilize these synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
7-Bromo-5-methoxybenzo[D]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical transformations.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-methoxybenzo[D]thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Bromo-5-methoxybenzo[D]thiazole varies depending on its specific application. In medicinal chemistry, it often targets specific enzymes or receptors within the body, leading to the inhibition of disease-related pathways . For example, it may inhibit bacterial quorum sensing by binding to key proteins involved in the communication process, thereby reducing bacterial virulence and biofilm formation . The molecular targets and pathways involved are specific to the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-5-methoxybenzo[D]thiazole can be compared with other benzothiazole derivatives such as:
7-Bromo-2-chloro-6-methoxybenzo[D]thiazole: Similar in structure but with an additional chlorine atom, which may alter its biological activity and chemical reactivity.
5-Methoxybenzo[D]thiazole:
2-Aminobenzothiazole: Contains an amino group instead of a bromine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Eigenschaften
Molekularformel |
C8H6BrNOS |
|---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
7-bromo-5-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3 |
InChI-Schlüssel |
SZDZGJXWEGFNSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)Br)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)

![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)







![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)
